molecular formula C26H28N4O B2721425 (1alpha,1'S,4beta)-Lanabecestat CAS No. 1384082-96-5

(1alpha,1'S,4beta)-Lanabecestat

Cat. No.: B2721425
CAS No.: 1384082-96-5
M. Wt: 412.537
InChI Key: WKDNQONLGXOZRG-ZSQFBXSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1alpha,1’S,4beta)-Lanabecestat, also known as AZD3293 or LY3314814, is an oral beta-secretase 1 cleaving enzyme (BACE1) inhibitor. This compound was developed by AstraZeneca and Eli Lilly and Company as a potential treatment for Alzheimer’s disease. By inhibiting BACE1, (1alpha,1’S,4beta)-Lanabecestat aims to prevent the buildup of beta-amyloid plaques, which are associated with the progression of Alzheimer’s disease .

Preparation Methods

The synthesis of (1alpha,1’S,4beta)-Lanabecestat involves several key steps, including nucleophilic substitution, hydrolysis, decarboxylation, acyl chlorination, and Friedel-Crafts cyclization. The process begins with the nucleophilic substitution of p-bromobenzyl bromide and dimethyl malonate, followed by hydrolysis and decarboxylation to obtain the key intermediate 6-bromoindanone. This intermediate undergoes acyl chlorination and Friedel-Crafts cyclization to form another key intermediate, which is then subjected to reduction and methylation. The final steps involve imine synthesis, ring closure, and ammoniation to obtain the desired product .

Chemical Reactions Analysis

(1alpha,1’S,4beta)-Lanabecestat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for Suzuki coupling reactions, which are essential for the formation of the final product. The major products formed from these reactions include intermediates such as 6-bromoindanone and spiro compounds, which are crucial for the synthesis of (1alpha,1’S,4beta)-Lanabecestat .

Scientific Research Applications

(1alpha,1’S,4beta)-Lanabecestat has been extensively studied for its potential in treating Alzheimer’s disease. It has shown promise in reducing levels of beta-amyloid in the brain, cerebrospinal fluid, and plasma in both animal models and human clinical trials. The compound has been evaluated in Phase 1 and Phase 2/3 studies, demonstrating its ability to reduce beta-amyloid levels significantly. despite its initial promise, clinical trials were halted due to the compound’s inability to meet primary endpoints .

Mechanism of Action

The primary mechanism of action of (1alpha,1’S,4beta)-Lanabecestat is the inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). By inhibiting BACE1, the compound prevents the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides, thereby reducing the formation of beta-amyloid plaques in the brain. This mechanism is crucial for potentially slowing or halting the progression of Alzheimer’s disease .

Comparison with Similar Compounds

(1alpha,1’S,4beta)-Lanabecestat is part of a class of compounds known as BACE1 inhibitors. Similar compounds include atabecestat, elenbecestat, and verubecestat. While all these compounds share the common goal of inhibiting BACE1 to reduce beta-amyloid levels, (1alpha,1’S,4beta)-Lanabecestat is unique in its specific molecular structure and binding affinity. Despite the potential of BACE1 inhibitors, many have faced challenges in clinical trials, highlighting the complexity of targeting beta-amyloid in Alzheimer’s disease .

Properties

InChI

InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDNQONLGXOZRG-TXDAUAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032008
Record name Lanabecestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383982-64-6
Record name Lanabecestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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